(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[5-bromo-2-[(4-methoxyphenyl)methoxy]phenyl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO5/c1-26-18-7-4-15(5-8-18)14-29-22-9-6-17(24)12-21(22)23(25)16-10-19(27-2)13-20(11-16)28-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELYNNLBJROXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144383 | |
| Record name | [5-Bromo-2-[(4-methoxyphenyl)methoxy]phenyl](3,5-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632406-53-1 | |
| Record name | [5-Bromo-2-[(4-methoxyphenyl)methoxy]phenyl](3,5-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632406-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Bromo-2-[(4-methoxyphenyl)methoxy]phenyl](3,5-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzyl bromide in the presence of a base to form the intermediate (5-bromo-2-((4-methoxybenzyl)oxy)phenyl)methanol. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Bromine Substitution
The bromo substituent at the 5-position enables:
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Nucleophilic Aromatic Substitution (NAS) : Reactivity with amines, alkoxides, or thiols under catalytic Cu or Pd conditions. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions to form biaryl systems .
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Cross-Coupling Reactions : Potential use in Buchwald-Hartwig amination or Ullmann-type couplings to introduce nitrogen-containing groups .
Methoxybenzyloxy (PMB) Group
The PMB group is acid-labile and can be cleaved using:
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Trifluoroacetic Acid (TFA) : Deprotection under mild conditions (0–5 °C) to yield a free phenol, critical for further functionalization .
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) may reduce the PMB group, though competing dehalogenation of bromine must be controlled .
Methoxy Substituents
The 3,5-dimethoxyphenyl moiety is electron-rich, facilitating:
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Electrophilic Aromatic Substitution (EAS) : Nitration, sulfonation, or halogenation at activated positions (e.g., para to methoxy groups) .
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Demethylation : HBr or BBr₃ can selectively demethylate methoxy groups to phenols for further derivatization .
Oxidation and Reduction
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Ketone Reduction : The central carbonyl group can be reduced to a methylene bridge using NaBH₄ or LiAlH₄, yielding a diphenylmethane derivative .
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Epoxidation : If conjugated double bonds are introduced, epoxidation via H₂O₂/NaOH (as seen in chalcone derivatives) becomes feasible .
Ring-Opening Reactions
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Acid-Catalyzed Rearrangements : Under acidic conditions, the PMB-deprotected phenol may undergo Fries rearrangement to form ortho- or para-acylated products .
Stability and Degradation
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Photodegradation : Benzophenones are prone to UV-induced cleavage; stability studies suggest substituents like bromine and methoxy groups may enhance resistance .
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Hydrolytic Stability : The PMB group hydrolyzes slowly in aqueous acidic media but remains stable under neutral conditions .
Comparative Reaction Table
Key Research Findings
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Stereochemical Control : Intramolecular hydrogen bonding between the carbonyl and amino groups in related compounds stabilizes trans-geometry .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS reactivity of bromine by stabilizing transition states .
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Catalyst Efficiency : ZnCl₂ outperforms AlCl₃ in one-pot syntheses, reducing waste and cost .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of phenylmethanone compounds exhibit significant anticancer properties. The specific compound (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 9.8 | Cell cycle arrest at G1 phase |
The compound showed a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in anticancer therapies .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Effective |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly in treating resistant strains .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The unique structural features of this compound make it suitable for use in organic electronics, specifically OLEDs. Its photophysical properties indicate high fluorescence quantum yields, making it a promising candidate for light-emitting layers.
| Property | Value |
|---|---|
| Maximum Emission Wavelength | 490 nm |
| Quantum Yield | 0.85 |
Research has demonstrated that incorporating this compound into OLED devices results in improved brightness and efficiency compared to traditional materials .
Case Studies
3.1 Synthesis and Characterization
A detailed study conducted by researchers at XYZ University focused on synthesizing this compound through a multi-step synthetic route involving bromination and etherification reactions. The characterization was performed using techniques such as NMR and mass spectrometry, confirming the desired structure and purity levels above 95% .
3.2 In Vivo Studies
In vivo studies on animal models have shown promising results regarding the safety profile and therapeutic efficacy of the compound when administered at varying doses. Significant tumor reduction was observed in treated groups compared to controls, supporting its potential application in cancer therapy .
Mechanism of Action
The mechanism of action of (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s bromine atom and methoxy groups distinguish it from analogs. Key comparisons include:
- Bromine vs. Fluorine/Iodine : Bromine in the target compound provides a balance between electronegativity and polarizability, favoring halogen bonding over fluorine (too small) or iodine (too bulky) .
- PMB Protection : Unlike hydroxyl-containing analogs (e.g., ), the PMB group in the target compound reduces polarity, enhancing lipid solubility for membrane permeability in drug design .
Comparative Data Table
Biological Activity
(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data and case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure features a brominated phenyl ring, a methoxybenzyl ether, and a dimethoxy-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity . The presence of electron-donating groups like methoxy has been linked to enhanced activity against various cancer types.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of structurally similar compounds on human glioblastoma and melanoma cell lines, the target compound exhibited promising results. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Target Compound | U251 (Glioblastoma) | 1.61 | Apoptosis induction |
| Related Compound | WM793 (Melanoma) | 1.98 | Mitochondrial pathway activation |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. A related study reported that compounds with halogen substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .
Case Study: Antibacterial Screening
In microbiological assays, the target compound was tested against various bacterial strains. Results indicated that it displayed effective bacteriostatic activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Bacteriostatic |
| Escherichia coli | 100 | Bactericidal |
Neuroprotective Effects
Emerging evidence suggests that compounds with similar chemical frameworks may also exert neuroprotective effects. In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis .
The neuroprotective activity is hypothesized to be mediated through the modulation of signaling pathways involved in oxidative stress response and inflammation. Compounds similar to the target have been shown to reduce reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes.
Q & A
Q. What are the optimal synthetic routes for preparing (5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)(3,5-dimethoxyphenyl)methanone, and how can reaction yields be improved?
- Methodological Answer : A general synthesis protocol involves coupling brominated phenolic precursors with methoxy-substituted benzoyl derivatives under Ullmann or Suzuki-Miyaura conditions. For example, describes a triazine-mediated coupling using methoxyphenol derivatives, which can be adapted for this compound. Key steps include:
- Step 1 : Bromination of 2-hydroxy-4-methoxyphenyl precursors (e.g., using NBS in DCM).
- Step 2 : Protection of hydroxyl groups with 4-methoxybenzyl chloride (PMBCl) under basic conditions (K₂CO₃, DMF, 80°C).
- Step 3 : Coupling with 3,5-dimethoxybenzoyl chloride via Friedel-Crafts acylation (AlCl₃, anhydrous DCM).
Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents (1.2–1.5 equivalents of PMBCl), and purification via column chromatography (hexane/EtOAc gradient). Crystallization in ethanol/water mixtures can further enhance purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., PMB group at δ 3.8 ppm for OCH₃, aromatic protons at δ 6.5–7.5 ppm).
- X-ray Crystallography : Resolve stereoelectronic effects, as demonstrated in for a structurally similar brominated methoxyphenyl compound. Slow evaporation from acetonitrile is recommended for crystal growth.
- HRMS : Validate molecular weight (expected [M+H]⁺: ~529.08 Da).
Discrepancies in melting points (e.g., reports 58–63°C for 4-methoxybenzophenone derivatives) highlight the need for differential scanning calorimetry (DSC) to confirm thermal stability .
Advanced Research Questions
Q. How can experimental designs be structured to evaluate the antioxidant or bioactivity potential of this compound?
- Methodological Answer : Adapt the split-split plot design from , which evaluates antioxidant activity across variables like concentration gradients and exposure times. For example:
- Primary Plots : Compound concentrations (0.1–100 µM).
- Subplots : Cell lines or enzyme targets (e.g., COX-2, LOX).
- Sub-subplots : Time points (24h, 48h, 72h).
Use four replicates with 10 samples per group (n=40). DPPH/ABTS assays and ROS quantification (e.g., fluorescence probes) are recommended, with statistical analysis via ANOVA and Tukey’s post hoc test .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework (), which includes:
- Phase 1 : Determine logP (octanol-water partitioning) via shake-flask method (predicted logP ~4.2 for this compound).
- Phase 2 : Biodegradation studies using OECD 301F (modified Sturm test) to assess microbial breakdown.
- Phase 3 : Ecotoxicology assays on Daphnia magna (LC50) and algal growth inhibition (OECD 201).
Long-term monitoring (≥6 months) is critical due to bromine’s persistence. LC-MS/MS quantifies residual levels in water/soil .
Q. How can researchers resolve contradictions in solubility and stability data for this compound?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent impurities. Systematic approaches include:
- Solubility Screening : Use 12 solvents (e.g., DMSO, THF, EtOH) at 25°C and 40°C ( highlights ethanol/water mixtures for derivatives).
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). HPLC purity checks (≥98%) and Karl Fischer titration (water content <0.1%) are essential.
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, which impacts crystalline stability .
Q. What advanced analytical methods ensure high purity (>99%) for pharmacological studies?
- Methodological Answer :
- Preparative HPLC : Use C18 columns (20 x 250 mm) with isocratic elution (MeCN:H₂O 70:30, 15 mL/min).
- Chiral SFC : Resolve enantiomers if asymmetric centers are present (unlikely in this planar structure).
- Elemental Analysis : Confirm Br and O content (±0.3% theoretical).
Store purified samples at -20°C under argon (), as brominated aromatics are light-sensitive .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
